
6-chloro-N'-(4-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N'-(4-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide, also known as CMOC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This molecule belongs to the class of chromene derivatives, which have been found to possess diverse biological activities.
Mécanisme D'action
The mechanism of action of 6-chloro-N'-(4-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide is not fully understood. However, studies have suggested that it exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
Biochemical and Physiological Effects:
This compound has been found to possess a range of biochemical and physiological effects. Studies have shown that it exhibits antioxidant, anticancer, and antidiabetic activities. Additionally, this compound has been found to possess significant antimicrobial activity against a range of bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 6-chloro-N'-(4-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide is its ease of synthesis, which makes it readily available for use in laboratory experiments. Additionally, this compound exhibits significant biological activity at low concentrations, making it a cost-effective option for screening assays. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several potential future directions for research on 6-chloro-N'-(4-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide. One area of interest is its potential use as a drug candidate for the treatment of inflammatory diseases. Additionally, studies could explore its potential as an anticancer agent or as a treatment for diabetes. Future research could also focus on developing more efficient synthesis methods for this compound or modifying its structure to enhance its biological activity.
Méthodes De Synthèse
The synthesis of 6-chloro-N'-(4-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide involves the condensation of 4-methylbenzoyl hydrazide with 6-chloro-2-hydroxychromone in the presence of acetic anhydride. The resulting product is purified through recrystallization to obtain a white crystalline powder with a melting point of 282-284°C.
Applications De Recherche Scientifique
6-chloro-N'-(4-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide has been studied extensively for its potential use in various scientific fields. One of the primary applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits significant anti-inflammatory activity and can be used as a potential drug candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
6-chloro-N'-(4-methylbenzoyl)-2-oxochromene-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-10-2-4-11(5-3-10)16(22)20-21-17(23)14-9-12-8-13(19)6-7-15(12)25-18(14)24/h2-9H,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASXCDJRAILNBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

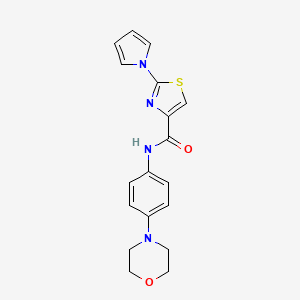
![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2901707.png)
![N-phenethyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2901708.png)
![Ethyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2901711.png)

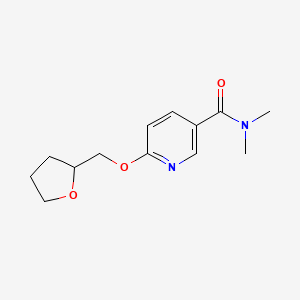
![2-[4-(1-Fluoroethenyl)oxan-4-yl]acetic acid](/img/structure/B2901714.png)
![N-(4-acetamidophenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2901716.png)

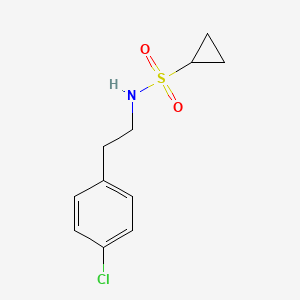
![2-(3-Chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2901720.png)
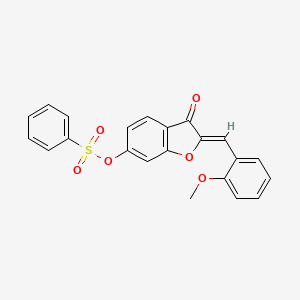
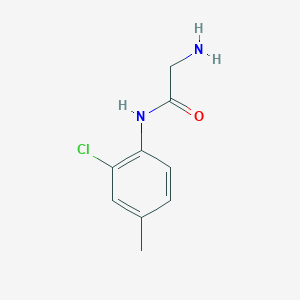
![N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamide](/img/structure/B2901726.png)